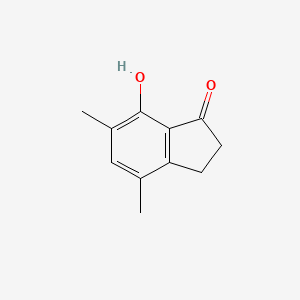
7-hydroxy-4,6-dimethyl-2,3-dihydro-1h-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a molecular formula of C11H12O2 It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,6-dimethyl-2-hydroxybenzaldehyde with cyclopentanone in the presence of a strong acid catalyst can yield the desired indenone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo-4,6-dimethyl-2,3-dihydro-1H-inden-1-one, while reduction of the carbonyl group can produce 7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-ol.
Applications De Recherche Scientifique
7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: A similar compound with a simpler structure, lacking the hydroxyl and methyl groups.
3-methyl-1-indenone: Another related compound with a methyl group at a different position.
Uniqueness
7-hydroxy-4,6-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
84174-65-2 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
7-hydroxy-4,6-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12/h5,13H,3-4H2,1-2H3 |
Clé InChI |
NHMFOWVPDZOLFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1CCC2=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















